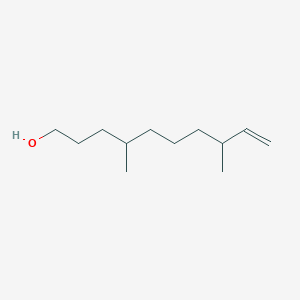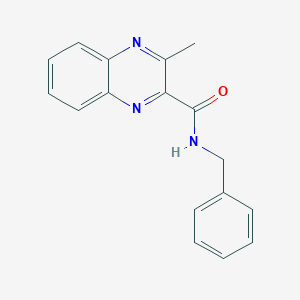![molecular formula C26H39N3 B14310505 N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine CAS No. 111479-31-3](/img/structure/B14310505.png)
N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a naphtho-imidazole core, which is known for its diverse chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine typically involves multi-step reactions starting from simpler organic molecules. Common synthetic routes include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Wallach Synthesis: This involves the oxidative cyclization of ortho-diamines with glyoxal.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound may involve the optimization of these synthetic routes to achieve higher yields and purity. The use of catalysts and controlled reaction conditions (temperature, pressure, pH) is crucial in scaling up the production process.
化学反応の分析
Types of Reactions
N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce amines or alcohols .
科学的研究の応用
N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole core.
Etonitazene: An analgesic compound with structural similarities.
Omeprazole: An antiulcer drug containing an imidazole ring.
Uniqueness
N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine stands out due to its unique substitution pattern and the presence of a naphtho-imidazole core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
111479-31-3 |
|---|---|
分子式 |
C26H39N3 |
分子量 |
393.6 g/mol |
IUPAC名 |
N,N,3-tributyl-2-propylbenzo[e]benzimidazol-5-amine |
InChI |
InChI=1S/C26H39N3/c1-5-9-17-28(18-10-6-2)23-20-24-26(22-16-13-12-15-21(22)23)27-25(14-8-4)29(24)19-11-7-3/h12-13,15-16,20H,5-11,14,17-19H2,1-4H3 |
InChIキー |
IASDQCOKAAOGRI-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C2=C(C3=CC=CC=C3C(=C2)N(CCCC)CCCC)N=C1CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


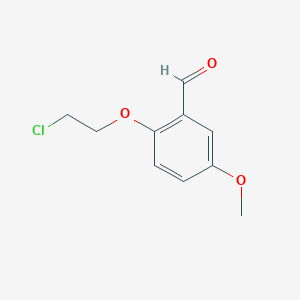
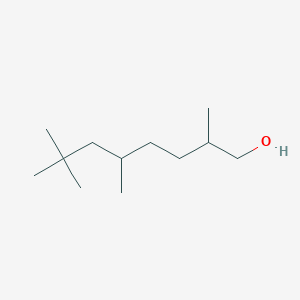
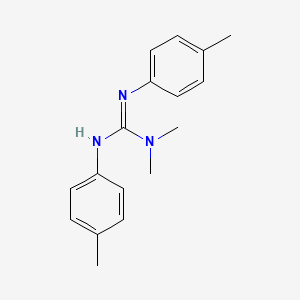
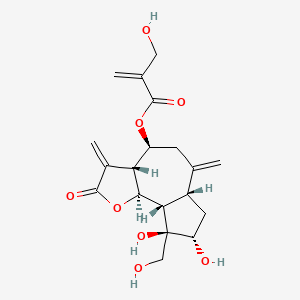
![2-[(E)-(Sulfooxy)diazenyl]pyrazine](/img/structure/B14310461.png)

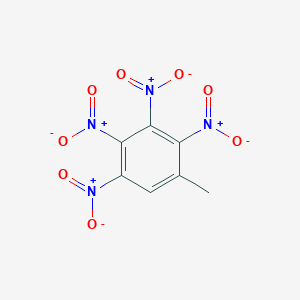
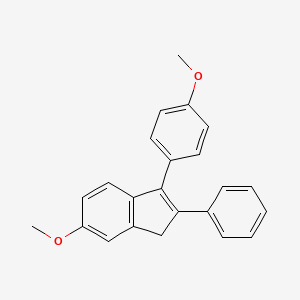
![8-[([1,1'-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14310485.png)
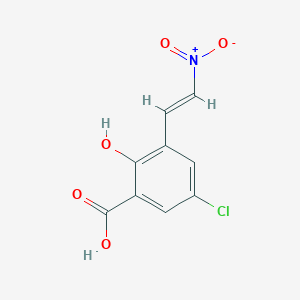

![Naphtho[2,1-b]thiophene-2-thiol](/img/structure/B14310502.png)
